5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, cyclopropyl, fluoro, pyridinyl, and sulfonamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro and fluoro substituents, and the attachment of the sulfonamide group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine and fluorine sources.
Sulfonamide Formation: The sulfonamide group is typically introduced through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-fluoro-pyridine-3-sulfonamide: Lacks the cyclopropyl and pyridinyl groups.
N-cyclopropyl-6-fluoro-pyridine-3-sulfonamide: Lacks the chloro and pyridinyl groups.
5-Chloro-n-cyclopropyl-pyridine-3-sulfonamide: Lacks the fluoro and pyridinyl groups.
Uniqueness
5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide is unique due to its combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-6-fluoro-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c15-13-6-12(8-18-14(13)16)22(20,21)19(11-3-4-11)9-10-2-1-5-17-7-10/h1-2,5-8,11H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEGBGYUYFDIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)S(=O)(=O)C3=CC(=C(N=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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